molecular formula C9H6BrFN2 B2791177 6-Bromo-8-fluoroisoquinolin-3-amine CAS No. 1260815-69-7

6-Bromo-8-fluoroisoquinolin-3-amine

Cat. No. B2791177
CAS RN: 1260815-69-7
M. Wt: 241.063
InChI Key: JCIBQHVIBLSPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-8-fluoroisoquinolin-3-amine (BFIQA) is a synthetic compound that has been studied for its various applications in scientific research. It is a heterocyclic compound with a nitrogen-containing ring structure, and is a derivative of isoquinolyl amine. BFIQA has been used in a variety of scientific research studies due to its unique properties and its ability to act as a ligand for certain receptors.

Scientific Research Applications

6-Bromo-8-fluoroisoquinolin-3-amine has been studied for its potential applications in scientific research. It has been used as a ligand for the serotonin 5-HT2A receptor, and is known to bind to the receptor with high affinity. 6-Bromo-8-fluoroisoquinolin-3-amine has also been studied for its potential as a tool for studying the effects of serotonin on the central nervous system. Additionally, 6-Bromo-8-fluoroisoquinolin-3-amine has been studied for its potential to be used as an inhibitor of the enzyme acetylcholinesterase, which could have implications for the treatment of Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoroisoquinolin-3-amine is not yet fully understood, but it is believed to act as an agonist of the serotonin 5-HT2A receptor. When 6-Bromo-8-fluoroisoquinolin-3-amine binds to the receptor, it activates the receptor and triggers a series of biochemical and physiological responses. Additionally, 6-Bromo-8-fluoroisoquinolin-3-amine is thought to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Bromo-8-fluoroisoquinolin-3-amine are not yet fully understood, but it is believed to have a variety of effects on the body. For example, 6-Bromo-8-fluoroisoquinolin-3-amine has been studied for its potential to act as an antidepressant, as well as its potential to act as an anxiolytic. Additionally, 6-Bromo-8-fluoroisoquinolin-3-amine has been studied for its potential to act as an anticonvulsant and to reduce the symptoms of Parkinson’s disease.

Advantages and Limitations for Lab Experiments

6-Bromo-8-fluoroisoquinolin-3-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable, making it well-suited for use in a variety of experiments. Additionally, 6-Bromo-8-fluoroisoquinolin-3-amine has a high affinity for the serotonin 5-HT2A receptor, making it an ideal tool for studying the effects of serotonin on the central nervous system.
However, 6-Bromo-8-fluoroisoquinolin-3-amine also has some limitations for use in lab experiments. It is not yet fully understood how 6-Bromo-8-fluoroisoquinolin-3-amine interacts with the serotonin 5-HT2A receptor, and further research is needed to fully understand its mechanism of action. Additionally, 6-Bromo-8-fluoroisoquinolin-3-amine is not yet approved for use in humans, and further studies are needed to determine its safety and efficacy for use in humans.

Future Directions

There are several potential future directions for the study of 6-Bromo-8-fluoroisoquinolin-3-amine. Further research is needed to fully understand the mechanism of action of 6-Bromo-8-fluoroisoquinolin-3-amine, as well as its potential applications in the treatment of various diseases and disorders. Additionally, further studies are needed to determine the safety and efficacy of 6-Bromo-8-fluoroisoquinolin-3-amine for use in humans. Additionally, 6-Bromo-8-fluoroisoquinolin-3-amine could be studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which could have implications for the treatment of Alzheimer’s disease. Finally, further research is needed to determine the potential therapeutic effects of 6-Bromo-8-fluoroisoquinolin-3-amine on the central nervous system.

Synthesis Methods

6-Bromo-8-fluoroisoquinolin-3-amine can be synthesized using a variety of methods. One common method involves the reaction of 6-bromo-8-fluoroquinoline with 3-aminopropionic acid. This reaction is typically carried out in the presence of a catalytic amount of anhydrous aluminum chloride and a base, such as pyridine. The reaction proceeds in two steps, with the first step involving the formation of an intermediate product, 6-bromo-8-fluoro-3-aminopropionic acid, which is then further reacted with 3-aminopropionic acid to form the desired product, 6-Bromo-8-fluoroisoquinolin-3-amine.

properties

IUPAC Name

6-bromo-8-fluoroisoquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-6-1-5-2-9(12)13-4-7(5)8(11)3-6/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIBQHVIBLSPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(N=CC2=C(C=C1Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-fluoroisoquinolin-3-amine

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